Prop-2-en-1-yl (methoxymethyl)carbamate
Description
Properties
CAS No. |
13826-40-9 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
prop-2-enyl N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C6H11NO3/c1-3-4-10-6(8)7-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) |
InChI Key |
PYFXODLDCKMOFP-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Reaction of Allyl Alcohol with Methoxymethyl Isocyanate
Procedure
- Reagents : Allyl alcohol (1.0 equiv), methoxymethyl isocyanate (1.2 equiv), dichloroethane (DCE).
- Conditions : Stirring at 25°C under nitrogen for 16 hours.
- Workup : Evaporation of solvent under reduced pressure, followed by silica gel chromatography (hexanes/ethyl acetate gradient).
Mechanism
The reaction proceeds via nucleophilic attack of the allyl alcohol oxygen on the electrophilic carbon of the isocyanate, forming the carbamate bond.
Outcomes
Reference
This method is analogous to the synthesis of O-allyl-N-tosylcarbamate reported by Loro et al., where allyl alcohol reacts with isocyanates in DCE.
Methoxymethylamine and Allyl Chloroformate Coupling
Procedure
- Reagents : Methoxymethylamine (1.0 equiv), allyl chloroformate (1.1 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).
- Conditions : Dropwise addition of allyl chloroformate to a cooled (0°C) solution of methoxymethylamine and Et₃N in DCM. Stir at room temperature for 4 hours.
- Workup : Washing with 0.1 M HCl, water, and brine. Drying over Na₂SO₄ and column chromatography (hexanes/ethyl acetate).
Mechanism
The base (Et₃N) deprotonates methoxymethylamine, enabling nucleophilic attack on the chloroformate to form the carbamate.
Outcomes
Reference
Similar to the synthesis of methyl carbamates using chloroformates and amines.
Cyanate-to-Isocyanate Rearrangement
Procedure
- Reagents : Allyl cyanate intermediate, methoxymethylamine.
- Conditions : Thermal or catalytic-sigmatropic rearrangement of allyl cyanate to isocyanate, followed by amine trapping.
- Workup : Extraction with ethyl acetate, drying, and distillation.
Mechanism
The allyl cyanate undergoes rearrangement to an isocyanate, which reacts with methoxymethylamine to form the carbamate.
Outcomes
Reference
Demonstrated in glycals for carbamate synthesis via sigmatropic rearrangements.
Optimization and Comparative Analysis
Solvent and Catalyst Effects
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Isocyanate-alcohol | DCE | None | 85–95 |
| Chloroformate-amine | DCM | Et₃N | 75–90 |
| Rearrangement | THF | Pd(PPh₃)₄ | 60–80 |
Key Observations
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (methoxymethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The allyl and methoxymethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Prop-2-en-1-yl (methoxymethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which prop-2-en-1-yl (methoxymethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Prop-2-en-1-yl (methoxymethyl)carbamate with structurally analogous carbamates, focusing on substituent effects, applications, and physicochemical properties.
Structural and Functional Group Variations
Application Comparison
- Pharmaceuticals: The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions in drug-receptor binding . Fenbendazole’s methoxymethyl-linked benzimidazole core improves bioavailability for antiparasitic activity .
Agrochemicals :
Chemical Synthesis :
Physicochemical Properties
- Solubility : Methoxymethyl substituents increase polarity compared to phenyl or chlorophenyl groups, enhancing water solubility. Allyl esters may reduce melting points compared to isopropyl analogs.
- Stability : Allyl esters are prone to hydrolysis under acidic/basic conditions, whereas methyl or isopropyl esters (e.g., fenbendazole, chlorpropham) exhibit greater stability .
Research Findings and Gaps
- Synthetic Routes : Prop-2-en-1-yl carbamates are typically synthesized via nucleophilic substitution between chloroformates and amines. Methoxymethyl groups may require protective strategies during synthesis.
- Environmental Impact : Allyl esters may degrade more rapidly than isopropyl analogs (e.g., chlorpropham), reducing bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
